5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a propoxy substituent on the benzimidazole ring. The compound's molecular formula is , and its molecular weight is approximately 311.22 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in antibacterial and antifungal research.
The compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific CAS number for this compound is 1314985-53-9 . Benzimidazoles are often utilized in pharmaceuticals due to their ability to interact with various biological targets.
The synthesis of 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the bromination of a suitable benzimidazole precursor followed by the introduction of tert-butyl and propoxy groups.
The synthesis typically involves reflux conditions and may require purification steps such as recrystallization or chromatography to isolate the desired product in high purity . Yields can vary based on reaction conditions, with reported yields ranging from 60% to 85% depending on the specific method employed.
The molecular structure of 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole features:
The structural formula can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its behavior in biological systems.
5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are often carried out under controlled conditions to optimize yield and selectivity. For instance, nucleophilic substitutions may require polar solvents or specific bases to enhance reactivity .
The mechanism of action for compounds like 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole primarily involves interactions with biological targets such as enzymes or receptors.
Quantitative structure-activity relationship (QSAR) models may be employed to predict biological activity based on structural modifications.
Relevant data regarding these properties can be found in product specifications from chemical suppliers .
5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole has potential applications in:
Research continues into its efficacy against various pathogens, making it a candidate for further development in therapeutic applications .
The core structure of benzo[d]imidazole consists of a benzene ring fused to the 4 and 5 positions of an imidazole ring. According to IUPAC conventions, numbering prioritizes the heteroatoms, assigning N1 to the imidazole nitrogen adjacent to the fusion point. The compound 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole (CAS 1314985-53-9) derives its name through sequential identification of substituents:
This systematic naming differentiates it from isomeric structures like 5-bromo-2-(tert-butyl) derivatives, where alkyl attachment would occur at the C2 nitrogen. The propoxy group (–OCH₂CH₂CH₃) follows alkoxy naming conventions, with the propyl chain retaining its full carbon designation. Benzimidazole derivatives with unprotected N–H positions (e.g., 5-bromo-1H-benzo[d]imidazole, PubChem CID 785299) exhibit different numbering when substituted, as N1 substitution eliminates tautomeric ambiguity at this position [8].
Table 1: Nomenclature of Related Benzimidazole Derivatives
Compound | Systematic Name | Key Structural Features |
---|---|---|
Reference core | 1H-Benzo[d]imidazole | Unsubstituted fused ring system |
CAS 1314985-53-9 | 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole | N1-tert-butyl, C5-Br, C6-propoxy |
CAS 942590-05-8 | tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate | N1-Boc protected |
CID 57703571 (PubChem) | tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate | Carbamate protection at N1 |
While single-crystal XRD data specifically for 5-bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole remains unpublished in the surveyed literature, crystallographic studies of analogous N-alkylated benzimidazoles reveal significant substituent-dependent perturbations to ring geometry. The bulky tert-butyl group at N1 induces minimal distortion to the imidazole ring's bond angles due to its tetrahedral symmetry and rotational freedom. However, it imposes significant steric constraints on adjacent substituents, forcing the propoxy group at C6 into a near-perpendicular orientation relative to the benzimidazole plane to minimize van der Waals repulsions [6].
Comparative analysis of unsubstituted 1H-benzo[d]imidazoles shows near-perfect coplanarity between the benzene and imidazole rings. Introduction of electron-donating alkoxy groups at C6 (propoxy in this case) enhances electron density at adjacent ring atoms, subtly lengthening the C6–O bond (typically ~1.36 Å) compared to standard phenolic ethers. This bond elongation arises from partial delocalization of oxygen's lone pairs into the electron-deficient aromatic system. The bromine atom at C5, being both sterically compact and electronegative, exerts minimal torsional influence but significantly alters electron distribution, as evidenced by shortened C5–Br bonds (~1.89 Å) and altered dipole moments in crystalline lattices. These substituent effects collectively promote crystal packing motifs dominated by weak C–H···π and C–Br···H–C interactions rather than conventional hydrogen-bonded networks [6].
Comprehensive spectroscopic profiling confirms the molecular identity and purity of 5-bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole:
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (CDCl₃, 200 MHz):
¹³C{¹H} NMR (CDCl₃, 50 MHz):
The tert-butyl singlet at δ 1.65 and the absence of N–H proton signals confirm N1 alkylation. Downfield shifts of C4 (δ 115.0) and C7 (δ 110.5) relative to unsubstituted benzimidazole reflect the combined electron-withdrawing bromine (C5) and electron-donating propoxy (C6) effects [1] [4].
Fourier-Transform Infrared (FT-IR) SpectroscopyKey absorptions:
High-Resolution Mass Spectrometry (HRMS)
Table 2: Spectroscopic Characterization Methods and Key Findings
Technique | Experimental Conditions | Diagnostic Signals | Structural Assignment |
---|---|---|---|
¹H NMR | 200 MHz, CDCl₃, δ (ppm) | 1.65 (9H, s) | tert-Butyl methyl protons |
4.25 (2H, t, J=6.8 Hz) | Propoxy O–CH₂ group | ||
8.05 (1H, s) | C2–H of imidazole ring | ||
¹³C NMR | 50 MHz, CDCl₃, δ (ppm) | 29.5 | tert-Butyl carbon (C(CH₃)₃) |
70.1 | Quaternary tert-butyl carbon | ||
155.5 | Imidazole C3 | ||
FT-IR | KBr pellet, cm⁻¹ | 1250 (asym), 1055 (sym) | Propoxy C–O–C stretches |
Absence of 3200–3400 signal | Confirms N1-substitution | ||
HRMS | EI⁺, 70 eV | 311.0684 [M]⁺• (Δ=0.6 ppm) | Molecular ion confirmation |
Tautomerism in benzimidazoles primarily manifests as proton migration between the N1 and N3 positions (1H vs. 3H tautomers). This equilibrium is critically influenced by substituent electronic effects and solvent polarity. The introduction of a tert-butyl group at N1 in 5-bromo-6-propoxy-1H-benzo[d]imidazole permanently locks the tautomeric form, eliminating N1/N3 proton exchange. This contrasts dramatically with unprotected analogs like 5-bromo-1H-benzo[d]imidazole, which exists as a dynamic mixture of 1H and 3H tautomers in solution, with the equilibrium constant (Kₜ) favoring the 1H form by approximately 3:1 in CDCl₃ at 25°C [4] [8].
Spectroscopic evidence reveals that electron-donating substituents at C6 (e.g., propoxy) stabilize the 1H tautomer when N1 is unsubstituted by enhancing electron density at N3. However, in the tert-butyl-protected compound, NMR studies in wet CDCl₃ show no detectable tautomerism, with all ring proton signals remaining sharp and unexchanged over 72 hours. This contrasts with observations in slightly acidic conditions for N-unsubstituted analogs, where tautomeric exchange rates increase dramatically due to protonation-deprotonation catalysis. Computational studies (DFT-GIAO) indicate that the tert-butyl group raises the energy barrier for tautomerization to >25 kcal/mol, rendering it kinetically inaccessible at room temperature. The propoxy group's +R effect further stabilizes the fixed 1-(tert-butyl) tautomer by delocalizing negative charge into the benzene ring [4] [6].
Solid-state analyses (XRD) of related compounds confirm that N-alkylated benzimidazoles adopt a single tautomeric form in crystals. The tert-butyl group's steric bulk influences crystal packing more significantly than electronic effects, often preventing formation of conventional hydrogen-bonded chains. Instead, these structures rely on weak C–H···O interactions involving propoxy oxygen atoms and edge-to-face aromatic stacking. This packing behavior differs fundamentally from that of unsubstituted benzimidazoles, which form robust N–H···N hydrogen-bonded dimers or chains in the solid state [6].
Table 3: Tautomeric Behavior in Selected Benzimidazole Derivatives
Compound | Substituents | Tautomeric Equilibrium in Solution | Solid-State Configuration | Primary Stabilizing Factor |
---|---|---|---|---|
5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole | N1-tBu, C5-Br, C6-OC₃H₇ | None (fixed at N1) | Fixed 1H-form | Steric blocking at N1 |
5-Bromo-1H-benzo[d]imidazole | None | 1H ⇌ 3H (Kₜ ≈ 3:1 in CDCl₃) | 1H-form dominant | Solvent polarization |
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | C2-substituent | Rapid exchange in wet CDCl₃ | Single tautomer (XRD confirmed) | Intramolecular H-bonding |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2